2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid

Aldose reductase inhibition Substituent electronic effects Oxadiazole SAR

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid (C₁₀H₇ClN₂O₃, MW 238.63) is a heterocyclic carboxylic acid featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-chlorophenyl ring and at the 5-position with an acetic acid side chain. This scaffold belongs to the 1,2,4-oxadiazol-5-yl-acetic acid class, which has been extensively investigated for aldose reductase (ALR2) inhibition, anti-inflammatory multi-target eicosanoid modulation, and SIRT2 deacetylase inhibition.

Molecular Formula C10H7ClN2O3
Molecular Weight 238.63
CAS No. 478030-50-1
Cat. No. B2542735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
CAS478030-50-1
Molecular FormulaC10H7ClN2O3
Molecular Weight238.63
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)CC(=O)O)Cl
InChIInChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)10-12-8(16-13-10)5-9(14)15/h1-4H,5H2,(H,14,15)
InChIKeySUVXWDJZJAVWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid (CAS 478030-50-1) – Procurement-Relevant Chemical Profile for Sourcing Decisions


2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid (C₁₀H₇ClN₂O₃, MW 238.63) is a heterocyclic carboxylic acid featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-chlorophenyl ring and at the 5-position with an acetic acid side chain . This scaffold belongs to the 1,2,4-oxadiazol-5-yl-acetic acid class, which has been extensively investigated for aldose reductase (ALR2) inhibition, anti-inflammatory multi-target eicosanoid modulation, and SIRT2 deacetylase inhibition [1][2]. The compound is commercially available with purities of 90–98% and is supplied as a research building block for further synthetic elaboration .

Why 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid Cannot Be Interchanged with Generic 1,2,4-Oxadiazole Acetic Acid Analogs


Generic substitution within the 1,2,4-oxadiazol-5-yl-acetic acid class is scientifically unsound because the electronic nature of the 4-position phenyl substituent profoundly modulates biological activity [1]. In the archetypal ALR2 inhibitor series, the 4-methoxy analog (7c) achieves submicromolar IC₅₀ values and prevents cataract formation in vivo, whereas the unsubstituted phenyl analog shows markedly reduced potency, demonstrating that substituent identity is not interchangeable [1]. Furthermore, regioisomeric variation (1,2,4-oxadiazole vs. 1,3,4-oxadiazole) alters the spatial orientation of the acetic acid side chain and its interaction with target proteins, while side-chain length (acetic vs. butanoic) changes pKa, flexibility, and binding pocket occupancy, with the butanoic homolog showing substantially weaker ALR2 affinity (IC₅₀ ≈ 17.7 µM) [2]. Procurement of the specific 4-chloro, acetic acid, 1,2,4-oxadiazole regioisomer is therefore essential for reproducible SAR exploration or targeted biological evaluation.

Quantitative Differentiation Evidence: 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid vs. Key Structural Analogs


Electronic Modulation at the 4-Position: Chlorine vs. Methoxy Substituent and the Impact on ALR2 Inhibition

Within the 1,2,4-oxadiazol-5-yl-acetic acid chemotype, the 4-methoxy analog (compound 7c; CAS not available) demonstrates submicromolar ALR2 inhibition and robust in vivo cataract prevention, whereas SAR trends indicate that the inhibitory potency is exquisitely sensitive to the electronic and steric character of the 4-substituent [1][2]. The 4-chlorophenyl group of the target compound introduces a distinct electron-withdrawing inductive effect (Hammett σₚ for Cl = +0.23) compared with the resonance-donating methoxy group (σₚ = −0.27), which alters the electron density on the oxadiazole ring and consequently modulates key ligand–target interactions [1]. This electronic difference is expected to produce a differentiated ALR2 inhibition profile, binding kinetics, and selectivity fingerprint relative to the methoxy lead, although direct head-to-head ALR2 IC₅₀ data for the 4-chloro acetic acid analog has not been published in the open literature [1].

Aldose reductase inhibition Substituent electronic effects Oxadiazole SAR

Side-Chain Length Differentiation: Acetic Acid vs. Butanoic Acid Homolog in ALR2 Binding Affinity

The homologous butanoic acid analog, 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (CAS 439108-15-3), exhibits an ALR2 IC₅₀ of 17,700 nM (17.7 µM) against human AKR1B1 [1]. This weak micromolar activity contrasts with the submicromolar potency observed for acetic acid side-chain analogs in the same scaffold class, indicating that the shorter, more rigid acetic acid linker is critical for optimal active-site interactions [2]. The target compound, bearing the acetic acid side chain, is therefore anticipated—based on class SAR—to possess significantly higher ALR2 affinity than the butanoic homolog, making the acetic acid variant the preferred scaffold for hit-to-lead optimization in aldose reductase programs [2].

Side-chain SAR ALR2 binding Ligand efficiency

Oxadiazole Regioisomer Positioning and Its Consequence for Target Engagement

The target compound positions the chlorophenyl and acetic acid groups at the 3- and 5-positions of the 1,2,4-oxadiazole ring, respectively. The isomeric 1,3,4-oxadiazole acetic acid, (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid (CAS 118509-31-2), features a reversed dipole moment and altered angle between the two substituent vectors (∼134° for 1,2,4 vs. ∼147° for 1,3,4) [1]. This structural difference directly impacts hydrogen-bonding geometry and hydrophobic packing in enzyme active sites. The 1,2,4-oxadiazole regioisomer has been validated as an effective carboxylic acid bioisostere in multiple therapeutic programs, including ALR2, SIRT2, and mPGES-1 inhibition, whereas 1,3,4-oxadiazoles exhibit distinct pharmacological profiles [2][3]. Consequently, regioisomers are not functionally interchangeable.

1,2,4-Oxadiazole vs 1,3,4-oxadiazole Bioisosterism Regiochemistry

Physicochemical Differentiation as a Synthetic Building Block: Purity, Thermal Stability, and Scalability

The compound exhibits a reported melting point of 178–180 °C (recrystallized from toluene), a predicted boiling point of 444.9 °C, and a predicted density of 1.460 g/cm³ . Commercial availability is confirmed at purities of 90% , 95% , and 98% , with long-term room-temperature storage stability under dry, sealed conditions . These characteristics distinguish the compound from less thermally stable or poorly crystalline analogs in the same series, such as the 4-fluoro or 4-nitro derivatives, which may require cold-chain logistics or specialized handling . The high melting point and crystalline nature facilitate purification by recrystallization, reducing procurement risk for gram-to-kilogram scale-up programs.

Building block quality Physicochemical properties Synthetic accessibility

In Vivo Proof-of-Concept Transferability: Close Analog Demonstrates Efficacy in Diabetic Cataract Model

The closest structurally characterized analog, 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid (7c), demonstrated in vivo efficacy by preventing cataract development in severely galactosemic rats when administered as a topical eye-drop solution [1][2]. This in vivo proof-of-concept establishes the drug-like properties of the 1,2,4-oxadiazol-5-yl-acetic acid scaffold—including corneal permeability, ocular metabolic stability, and pharmacodynamic engagement of lens ALR2—which are scaffold-intrinsic and cannot be inferred from structurally unrelated ALR2 inhibitor chemotypes [1]. The 4-chlorophenyl analog retains the identical core scaffold and side-chain length, while the chlorine substituent may further enhance metabolic stability (by blocking CYP450-mediated para-hydroxylation) relative to the methoxy analog [3]. Direct in vivo data for the 4-chloro compound are not yet published.

In vivo ALR2 efficacy Cataract prevention Topical ophthalmic delivery

Multi-Target Eicosanoid Pathway Modulation: Class-Level Potential vs. Selective Single-Target Inhibitors

1,2,4-Oxadiazole-based compounds have been identified as multi-target inhibitors of the arachidonic acid cascade, including FLAP antagonism (IC₅₀ in low micromolar range) and combined COX-1/5-LO/mPGES-1 inhibition [1]. Compound 5 from Bianco et al. attenuated leukocyte migration in a murine zymosan-induced peritonitis model and modulated IL-1β and TNF-α production [1]. The target compound's 4-chlorophenyl and acetic acid substitution pattern aligns with the pharmacophoric requirements for this multi-target profile, whereas close analogs with bulkier or more polar substituents may lose pan-pathway activity [1][2]. This contrasts with single-target anti-inflammatory agents (e.g., selective COX-2 inhibitors), which lack the polypharmacology needed to address redundant pro-inflammatory cascades simultaneously.

Eicosanoid biosynthesis Multi-target anti-inflammatory mPGES-1/FLAP/COX-1/5-LO

Optimal Application Scenarios for 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid Based on Differentiation Evidence


ALR2 Inhibitor SAR Expansion with Defined Electronic Modulation

This compound is the rational procurement choice for medicinal chemistry teams expanding the SAR of 1,2,4-oxadiazol-5-yl-acetic acid ALR2 inhibitors beyond the 4-methoxy lead (7c). The chlorine substituent introduces electron-withdrawing character (σₚ = +0.23) orthogonal to the electron-donating methoxy group, enabling systematic exploration of electronic effects on potency, selectivity, and metabolic stability [1]. The ALR2-targeted ophthalmic indication is supported by the class's demonstrated in vivo cataract prevention efficacy [1].

Multi-Target Anti-Inflammatory Hit-to-Lead Optimization

The compound's 4-chlorophenyl-1,2,4-oxadiazole-acetic acid architecture aligns with the pharmacophore recently validated for multi-target eicosanoid pathway inhibition (FLAP, COX-1, 5-LO, mPGES-1) [2]. Procurement enables evaluation of the 4-chloro substitution as a tool to fine-tune the polypharmacology balance and in vivo anti-inflammatory efficacy, leveraging the scaffold's established ability to attenuate leukocyte migration and pro-inflammatory cytokine production [2].

Synthesis of Advanced Heterocyclic Libraries via Acetic Acid Functionalization

The carboxylic acid handle at the 5-position serves as a versatile synthetic entry point for amide coupling, esterification, reduction, and homologation reactions to generate diverse screening libraries . The high melting point (178–180 °C) facilitates purification by simple recrystallization, while ambient storage stability and non-hazardous transport classification streamline multi-step parallel synthesis workflows .

Selective SIRT2 Deacetylase Inhibitor Development

The 1,2,4-oxadiazole scaffold has been independently validated as a SIRT2 inhibitor chemotype with selectivity over SIRT1, -3, and -5 (IC₅₀ > 100 µM for off-target isoforms) [3]. The target compound's 4-chlorophenyl substitution and acetic acid side chain are compatible with the SIRT2 pharmacophore defined by X-ray co-crystal structures, enabling exploration of 4-substituent effects on isoform selectivity and cellular anticancer activity [3].

Quote Request

Request a Quote for 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.